trans-1-Iodo-2-(pentafluoroethyl)cyclohexane

Catalog No.
S3712718
CAS No.
38787-67-6
M.F
C8H10F5I
M. Wt
328.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1-Iodo-2-(pentafluoroethyl)cyclohexane

CAS Number

38787-67-6

Product Name

trans-1-Iodo-2-(pentafluoroethyl)cyclohexane

IUPAC Name

(1R,2S)-1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane

Molecular Formula

C8H10F5I

Molecular Weight

328.06 g/mol

InChI

InChI=1S/C8H10F5I/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h5-6H,1-4H2/t5-,6-/m1/s1

InChI Key

DSLYPUILDQBYTC-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)C(C(F)(F)F)(F)F)I

Canonical SMILES

C1CCC(C(C1)C(C(F)(F)F)(F)F)I

Trans-1-Iodo-2-(pentafluoroethyl)cyclohexane is a synthetic organic compound with the molecular formula C8H10F5IC_8H_{10}F_5I and a molecular weight of approximately 328.06 g/mol. It is characterized by the presence of an iodine atom and a pentafluoroethyl group attached to a cyclohexane ring, which contributes to its unique chemical properties and reactivity. The compound is known for its high density (approximately 1.77 g/cm³) and has a boiling point of about 60°C at reduced pressure (6 mmHg) .

Typical of halogenated hydrocarbons. The presence of the iodine atom makes it susceptible to nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles such as amines or alcohols. Additionally, the pentafluoroethyl group can participate in reactions involving radical mechanisms due to the stability provided by the fluorine atoms.

Trans-1-Iodo-2-(pentafluoroethyl)cyclohexane can be synthesized through several methods, primarily involving the introduction of the iodine and pentafluoroethyl groups onto the cyclohexane ring. Common synthetic routes include:

  • Halogenation: Direct halogenation of cyclohexane derivatives using iodine and a suitable solvent.
  • Nucleophilic Substitution: Reacting a precursor compound containing a leaving group with pentafluoroethyl iodide in the presence of a base.
  • Fluorination: Utilizing fluorinated reagents to introduce the pentafluoroethyl group onto the cyclohexane framework.

These methods allow for controlled synthesis, ensuring the desired stereochemistry and functionalization are achieved .

Trans-1-Iodo-2-(pentafluoroethyl)cyclohexane has potential applications in various fields, including:

  • Organic Synthesis: As an intermediate in synthesizing more complex organic molecules.
  • Material Science: Due to its unique physical properties, it may be used in developing specialized materials or coatings.
  • Pharmaceutical Research: Investigating its biological properties could lead to new therapeutic agents.

Several compounds share structural similarities with trans-1-iodo-2-(pentafluoroethyl)cyclohexane, including:

  • 1-Bromo-2-(pentafluoroethyl)cyclohexane
    • Contains bromine instead of iodine.
    • Exhibits different reactivity patterns due to the differences in halogen electronegativity.
  • Trans-1-Chloro-2-(pentafluoroethyl)cyclohexane
    • Contains chlorine, which may result in different biological activities and chemical stability.
  • Trans-1-Fluoro-2-(pentafluoroethyl)cyclohexane
    • Features fluorine as a substituent, which could enhance its stability and alter its interaction with biological systems.

Comparison Table

Compound NameHalogen TypeMolecular FormulaUnique Properties
Trans-1-Iodo-2-(pentafluoroethyl)cyclohexaneIodineC8H10F5IHigh density, potential biological activity
1-Bromo-2-(pentafluoroethyl)cyclohexaneBromineC8H10F5BrDifferent reactivity due to bromine
Trans-1-Chloro-2-(pentafluoroethyl)cyclohexaneChlorineC8H10F5ClVarying stability and reactivity
Trans-1-Fluoro-2-(pentafluoroethyl)cyclohexaneFluorineC8H10F6Increased stability due to fluorination

Trans-1-Iodo-2-(pentafluoroethyl)cyclohexane stands out due to its unique combination of iodine and pentafluoroethyl functionalities, influencing both its chemical behavior and potential applications in various fields. Further research into its properties and interactions will enhance understanding and utilization in scientific endeavors.

XLogP3

5

Hydrogen Bond Acceptor Count

5

Exact Mass

327.97474 g/mol

Monoisotopic Mass

327.97474 g/mol

Heavy Atom Count

14

Wikipedia

Cis-1-Iodo-2-(pentafluoroethyl)cyclohexane

Dates

Last modified: 08-20-2023

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